molecular formula C11H14O B080515 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene CAS No. 13037-83-7

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene

Cat. No.: B080515
CAS No.: 13037-83-7
M. Wt: 162.23 g/mol
InChI Key: JSETXDOJYIQIST-UHFFFAOYSA-N
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Description

[ A detailed description should be placed here once information is available. ] Below is a framework of the type of information to include, based on common profiles for research chemicals. Introduction and Chemical Structure: 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is a phenolic organic compound featuring a propenyl group. Its molecular structure suggests potential utility in various research applications. Research Applications and Value: This compound serves as a valuable building block in organic synthesis. Researchers may employ it in the development of novel antioxidants, pharmaceutical intermediates, or functional materials. Its specific mechanism of action is application-dependent. Quality and Handling: Supplied with high purity levels, it is essential for reproducible experimental results. Researchers should handle this material with appropriate precautions in a laboratory setting. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,6-dimethyl-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7,12H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSETXDOJYIQIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498161
Record name 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-83-7
Record name 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of 3 3,5 Dimethyl 4 Hydroxyphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides precise information about the number of different types of protons and their neighboring protons in a molecule. The predicted ¹H NMR spectrum of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene would exhibit distinct signals corresponding to the aromatic, vinylic, allylic, methyl, and hydroxyl protons.

The aromatic region is expected to show a singlet for the two equivalent aromatic protons, a consequence of the symmetrical substitution pattern on the benzene (B151609) ring. The allyl group gives rise to a more complex set of signals. The internal vinylic proton, adjacent to the aromatic ring, is expected to appear as a multiplet due to coupling with both the terminal vinylic protons and the allylic protons. The two terminal vinylic protons are diastereotopic and are therefore expected to appear as two distinct multiplets. The allylic protons, situated between the aromatic ring and the double bond, will likely present as a doublet. The six protons of the two equivalent methyl groups on the aromatic ring are predicted to resonate as a singlet. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8-7.0s2HAr-H
~5.9-6.1m1H-CH=CH₂
~5.0-5.2m2H-CH=CH₂
~4.5-5.5br s1H-OH
~3.3-3.5d2HAr-CH₂-
~2.2-2.3s6HAr-CH₃

Note: Predicted data is based on established chemical shift values and coupling constants for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the symmetry of this compound, the number of unique carbon signals is less than the total number of carbon atoms.

The aromatic ring is expected to show four distinct signals: one for the carbon atom bearing the hydroxyl group, one for the two carbons bearing the methyl groups, one for the two unsubstituted aromatic carbons, and one for the carbon attached to the allyl group. The allyl group will contribute three signals: one for the allylic methylene (B1212753) carbon, one for the internal vinylic carbon, and one for the terminal vinylic carbon. The two equivalent methyl carbons will give rise to a single signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~150-155C-OH
~135-140-CH=CH₂
~130-135C-CH₂
~125-130C-CH₃
~120-125Ar-CH
~115-120-CH=CH₂
~35-40Ar-CH₂-
~15-20Ar-CH₃

Note: Predicted data is based on established chemical shift values for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule, resolving signal overlap, and confirming structural assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, key correlations would be expected between the allylic protons and the internal vinylic proton, and between the internal vinylic proton and the terminal vinylic protons. This would confirm the connectivity within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would show correlations between the aromatic protons and their corresponding aromatic carbons, the vinylic protons and their respective vinylic carbons, the allylic protons and the allylic carbon, and the methyl protons and the methyl carbons. This technique is invaluable for unambiguously assigning the carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum is a fingerprint of the molecule's functional groups.

The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and allyl groups would appear just below 3000 cm⁻¹. A key absorption for the allyl group is the C=C stretching vibration, which is expected around 1640 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) is expected to appear in the 1200-1260 cm⁻¹ range. Out-of-plane C-H bending vibrations of the substituted aromatic ring and the vinyl group would be visible in the fingerprint region (below 1000 cm⁻¹).

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3200-3600 (broad)O-H stretch (phenol)
3010-3100C-H stretch (aromatic, vinyl)
2850-3000C-H stretch (aliphatic)
~1640C=C stretch (alkene)
1450-1600C=C stretch (aromatic)
1200-1260C-O stretch (phenol)
910-990C-H bend (alkene, out-of-plane)

Note: Predicted data is based on characteristic group frequencies. Actual experimental values may vary.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that are strong in Raman are often weak in IR, and vice versa.

In the FT-Raman spectrum of this compound, the C=C stretching vibration of the allyl group, expected around 1640 cm⁻¹, is anticipated to be a strong and sharp band. The aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region are also typically strong in Raman spectra. The symmetric stretching of the C-C bonds and the breathing modes of the aromatic ring would also be prominent. In contrast to FT-IR, the O-H stretching vibration is generally weak in Raman spectroscopy. The C-H stretching vibrations will be present but are often less informative than in the IR spectrum.

Table 4: Predicted FT-Raman Data for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3010-3100C-H stretch (aromatic, vinyl)
2850-3000C-H stretch (aliphatic)
~1640 (strong)C=C stretch (alkene)
1450-1600 (strong)C=C stretch (aromatic)
~1000Aromatic ring breathing

Note: Predicted data is based on characteristic group frequencies. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing valuable information about the chromophores present in the structure.

The UV-Vis spectrum of this compound is primarily determined by the phenolic chromophore. The benzene ring conjugated with the hydroxyl group and substituted with alkyl and alkenyl groups gives rise to characteristic electronic transitions. The principal electronic transitions observed are π → π* transitions, which involve the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring.

The hydroxyl (-OH) group, being an auxochrome, significantly influences the absorption spectrum. Its lone pair of electrons can be delocalized into the benzene ring, increasing the electron density and affecting the energy of the π orbitals. This delocalization generally leads to a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzene.

The expected UV-Vis absorption maxima for this compound in a non-polar solvent like hexane (B92381) would be analogous to other substituted phenols. The spectrum is expected to show two main absorption bands, corresponding to the π → π* transitions of the benzene ring.

TransitionExpected λmax (nm)Description
π → π* (Primary Band)~220-240Corresponds to the excitation of the entire conjugated system.
π → π* (Secondary Band)~275-290Arises from transitions to a different excited state of the benzene ring, often showing fine structure. The hydroxyl and alkyl groups influence this band significantly.

The position and intensity of these bands can be influenced by the solvent polarity. In polar solvents, hydrogen bonding with the hydroxyl group can lead to further shifts in the absorption maxima.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent molecule and its fragments. The exact mass of the molecular ion [M]+• of this compound can be calculated based on its molecular formula, C11H14O.

Using the most abundant isotopes (12C, 1H, 16O), the theoretical exact mass can be calculated. This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.

Molecular FormulaCalculated Exact Mass (m/z)Ion Type
C11H14O162.1045[M]+•

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound would be characteristic of a substituted phenol with an alkenyl side chain.

The molecular ion peak ([M]+•) at m/z 162 would be expected to be prominent. The primary fragmentation pathways would likely involve the cleavage of the propene side chain and rearrangements within the aromatic ring structure.

A key fragmentation pathway would be the benzylic cleavage, which is favorable due to the stability of the resulting benzylic radical or cation. Loss of a methyl radical (•CH3) from the molecular ion is less likely than cleavage of the propene group. A significant fragmentation would be the loss of an ethyl radical (•C2H5) via cleavage of the Cα-Cβ bond of the propene group, leading to a stable benzylic cation.

Another important fragmentation pathway for phenolic compounds is the formation of a stable tropylium-like ion. For this compound, a prominent fragment would be the benzylic cation formed by the loss of an ethyl radical.

The proposed major fragmentation pathways are summarized in the table below:

m/zProposed Fragment IonFormation Pathway
162[C11H14O]+•Molecular Ion
147[C10H11O]+Loss of a methyl radical (•CH3)
133[C9H9O]+Loss of an ethyl radical (•C2H5) via benzylic cleavage
121[C8H9O]+Loss of a propene molecule (C3H4) with hydrogen rearrangement
107[C7H7O]+Loss of the entire propene group with hydrogen transfer

The analysis of these fragmentation patterns, in conjunction with HRMS data to confirm the elemental composition of each fragment, allows for a confident structural assignment of this compound.

Theoretical and Computational Investigations of 3 3,5 Dimethyl 4 Hydroxyphenyl 1 Propene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict a variety of molecular properties, including molecular structures, vibrational frequencies, and reaction pathways. For 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which contains a rotatable allyl group and a hydroxyl group, multiple stable conformations (conformers) may exist.

Conformational analysis involves exploring these different spatial arrangements to identify the global minimum energy conformer and other low-energy isomers. This is crucial as the molecular conformation influences its physical, chemical, and biological properties. The relative orientation of the allyl group with respect to the phenyl ring and the orientation of the hydroxyl proton are key variables. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles for each conformer.

Interactive Data Table: Optimized Geometrical Parameters (Illustrative) This table shows typical bond lengths and angles for a phenolic compound with an allyl group, as would be determined by DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC-O (Phenolic)1.37 Å
Bond LengthO-H (Phenolic)0.97 Å
Bond LengthC=C (Allyl)1.34 Å
Bond LengthC-C (Ring-Allyl)1.51 Å
Bond AngleC-O-H109.5°
Bond AngleC-C-C (Ring)120.0°
Dihedral AngleC-C-C-C (Allyl Chain)~120°

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. masterorganicchemistry.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

The energy of the HOMO is directly related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom, while the LUMO may be distributed over the aromatic ring and the allyl group's π-system.

Interactive Data Table: FMO Energies (Illustrative)

OrbitalEnergy (eV)Description
HOMO-5.8Electron donating ability
LUMO-1.2Electron accepting ability
HOMO-LUMO Gap (ΔE)4.6Chemical reactivity/stability

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in chemical reactions. The MEP map uses a color scale to indicate different potential values: red typically represents regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow indicate intermediate potential values. wolfram.comyoutube.com

For this compound, the MEP map would show a region of high negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for electrophilic attack or hydrogen bonding. The π-system of the aromatic ring and the allyl group's double bond would also show negative potential. In contrast, the hydroxyl hydrogen atom would exhibit a positive potential (blue), identifying it as an electrophilic site. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can accurately predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are highly valuable for interpreting and assigning experimental spectra.

By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. While calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations, they can be scaled by an empirical factor to achieve good agreement with experimental data. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing powerful support for structural elucidation. Comparing these computed spectra with experimentally obtained ones serves as a robust validation of the calculated molecular structure.

Calculation of Quantum Chemical Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Based on the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated within the framework of conceptual DFT. polimi.it These descriptors provide quantitative measures of a molecule's reactivity and stability.

Key descriptors include:

Ionization Potential (I) : Approximated as I ≈ -EHOMO.

Electron Affinity (A) : Approximated as A ≈ -ELUMO.

Electronegativity (χ) : A measure of the ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons, defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These quantum chemical descriptors are crucial for comparing the reactivity of different molecules and for developing Quantitative Structure-Activity Relationships (QSAR).

Interactive Data Table: Quantum Chemical Descriptors (Illustrative)

DescriptorSymbolValue (eV)
Ionization PotentialI5.80
Electron AffinityA1.20
Electronegativityχ3.50
Chemical Hardnessη2.30
Electrophilicity Indexω2.66

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

For this compound, MD simulations can be used to study its behavior in different environments, such as in a solvent (e.g., water or an organic solvent) or in a biological system like a lipid bilayer or a protein binding site. nih.gov These simulations provide detailed information on:

Solvation Structure : How solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonds between the phenolic hydroxyl group and water.

Conformational Dynamics : How the molecule flexes and changes its shape over time, providing a more realistic picture than the static view from DFT. tandfonline.com

Transport Properties : Such as diffusion coefficients.

Binding Interactions : MD simulations are extensively used in drug discovery to study the stability and dynamics of a ligand bound to its protein target. nih.gov

MD simulations of phenolic compounds can reveal how they interact with their surroundings, which is crucial for understanding their antioxidant mechanisms, membrane permeability, and potential biological activities. bris.ac.uk The stability of ligand-receptor complexes and the dynamic behavior of these complexes can be assessed over simulation times typically spanning nanoseconds to microseconds. nih.govnih.gov

Exploration of Dynamic Behavior and Conformational Space

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds: the C(aryl)-C(propyl) bond, the C-C bonds within the propene chain, and the rotation of the hydroxyl group. Computational studies on structurally analogous molecules, such as eugenol (B1671780) (4-allyl-2-methoxyphenol), provide a framework for understanding the conformational preferences of the target molecule.

Density Functional Theory (DFT) calculations on related substituted phenols have shown that the rotation of alkyl groups attached to the phenyl ring has a discernible energy barrier. For the C(aryl)-C(alkyl) bond, these barriers are influenced by the steric hindrance imposed by the ortho-substituents. In the case of this compound, the two methyl groups ortho to the hydroxyl group create a sterically hindered environment, influencing the preferred orientation of the propyl chain relative to the aromatic ring.

Furthermore, the propene chain itself possesses multiple rotational degrees of freedom. The orientation of the vinyl group (-CH=CH₂) relative to the rest of the propyl chain will have multiple stable conformers. The relative energies of these conformers determine their population at a given temperature.

Table 1: Representative Dihedral Angles and Relative Energies for a Model Propylphenol

ConformerDihedral Angle (C(aryl)-C-C-C) (°)Relative Energy (kcal/mol)
Anti1800.00
Gauche±600.5 - 1.5

Note: This table is illustrative and based on general principles of conformational analysis for alkylbenzenes. Actual values for this compound would require specific calculations.

Intermolecular Interactions in Condensed Phases

In the condensed phase (liquid or solid), the behavior of this compound is governed by a variety of intermolecular forces, with hydrogen bonding being particularly significant due to the presence of the hydroxyl group. The steric hindrance provided by the two ortho-methyl groups, however, modulates the accessibility of the hydroxyl group for hydrogen bond formation.

Computational studies on the dimerization of hindered phenols have shown that both hydrogen-bonded and dispersively-bound dimers can exist. The strength of the hydrogen bond in these dimers is a key factor in determining the physical properties of the substance, such as its boiling point and solubility. For hindered phenols, the dimerization constants, which are a measure of the tendency to form dimers in solution, have been computationally and experimentally determined for various derivatives. For instance, studies on 2,6-di-tert-butylphenol, a more sterically hindered analog, show a significantly reduced tendency to form hydrogen-bonded dimers compared to less hindered phenols.

Molecular dynamics (MD) simulations could provide a more detailed picture of the intermolecular interactions in a condensed phase of this compound. Such simulations would model the temporal evolution of a system containing many molecules, allowing for the analysis of radial distribution functions to understand the local molecular environment and the calculation of interaction energies. These simulations would likely reveal a complex interplay of hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the aromatic rings.

Table 2: Calculated Interaction Energies for a Model Hindered Phenol Dimer

Interaction TypeInteraction Energy (kcal/mol)
Hydrogen Bonding-3 to -5
π-π Stacking-1 to -3
van der Waals-2 to -4

Note: These are typical ranges for intermolecular interaction energies and the actual values for this compound may vary.

Reaction Mechanism Studies through Computational Approaches

A primary area of interest for hindered phenols is their antioxidant activity, which stems from their ability to donate the hydrogen atom from the hydroxyl group to neutralize free radicals. Computational chemistry is a powerful tool for investigating the mechanism of these hydrogen abstraction reactions.

DFT calculations can be used to model the reaction pathway of a hydrogen atom transfer from the phenolic hydroxyl group to a radical species (e.g., a peroxyl radical, ROO•). These calculations can identify the transition state structure and determine the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate and, consequently, a higher antioxidant activity.

For this compound, the reaction would proceed as follows:

Ar-OH + R• → Ar-O• + RH

where Ar represents the 3,5-dimethyl-4-hydroxyphenyl-1-propene moiety.

Computational studies on similar hindered phenols, such as 2,6-dimethylphenol (B121312), have shown that the activation energy for hydrogen abstraction is influenced by the electronic effects of the substituents on the aromatic ring and the steric environment around the hydroxyl group. The electron-donating nature of the methyl and propyl groups in the target molecule is expected to stabilize the resulting phenoxyl radical (Ar-O•), thereby facilitating the hydrogen donation.

The transition state for this reaction would involve the partial breaking of the O-H bond and the partial formation of the R-H bond. The geometry and energy of this transition state are critical in determining the reaction kinetics.

Table 3: Calculated Parameters for Hydrogen Abstraction from a Model Hindered Phenol

ParameterCalculated Value
O-H Bond Dissociation Enthalpy (BDE)80 - 85 kcal/mol
Activation Energy (Ea) with a model radical5 - 10 kcal/mol

Note: These values are representative for hindered phenols and would require specific calculations for this compound.

Chemical Reactivity and Derivatization Pathways of 3 3,5 Dimethyl 4 Hydroxyphenyl 1 Propene

Reactions Involving the Propene Double Bond

The terminal double bond of the propene substituent is susceptible to a range of addition reactions, including electrophilic additions, radical additions, and cycloadditions. These reactions provide pathways to modify the aliphatic side chain of the molecule.

Electrophilic Addition Reactions

The electron-rich nature of the propene double bond makes it a target for electrophiles. The addition of hydrogen halides, such as hydrogen bromide (HBr) and hydrogen chloride (HCl), is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the terminal carbon of the double bond, forming a more stable secondary carbocation adjacent to the phenyl ring. Subsequent attack by the halide nucleophile yields the corresponding 2-halo-1-(3,5-dimethyl-4-hydroxyphenyl)propane. libretexts.orgyoutube.com The reaction with bromine (Br₂) in an inert solvent is also anticipated, leading to the formation of a vicinal dibromide, 1,2-dibromo-3-(3,5-dimethyl-4-hydroxyphenyl)propane, through a bromonium ion intermediate. youtube.comlibretexts.org

Table 1: Predicted Products of Electrophilic Addition to 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene

ReagentPredicted Major Product
HBr2-Bromo-1-(3,5-dimethyl-4-hydroxyphenyl)propane
HCl2-Chloro-1-(3,5-dimethyl-4-hydroxyphenyl)propane
Br₂1,2-Dibromo-3-(3,5-dimethyl-4-hydroxyphenyl)propane

Radical Addition and Polymerization Studies

In the presence of radical initiators, such as peroxides, the addition of HBr to the propene double bond can proceed via a radical mechanism, leading to the anti-Markovnikov product. libretexts.org In this case, the bromine atom adds to the terminal carbon, forming a more stable secondary radical on the carbon adjacent to the aromatic ring. Subsequent abstraction of a hydrogen atom from HBr yields 1-bromo-3-(3,5-dimethyl-4-hydroxyphenyl)propane.

The terminal double bond also allows for the possibility of polymerization. Cationic polymerization can be initiated by strong acids or Lewis acids, where the formation of a stable benzylic carbocation would be the driving force for chain propagation. wikipedia.orglibretexts.orgyoutube.com Due to the electron-donating nature of the hydroxyl and methyl groups on the phenyl ring, the vinyl group is activated towards cationic initiation. Radical polymerization, initiated by compounds like AIBN or benzoyl peroxide, is another potential pathway for creating polymers from this monomer.

Cycloaddition Reactions

The propene group can participate in cycloaddition reactions, although its reactivity is influenced by the steric hindrance from the substituted phenyl ring. As a dienophile, it can react with conjugated dienes in a Diels-Alder [4+2] cycloaddition to form six-membered rings. researchgate.netacs.orgwikipedia.org The stereochemistry of the resulting cyclohexene (B86901) derivative would be influenced by the approach of the diene. Furthermore, [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides or azides, could be employed to construct five-membered heterocyclic rings. researchgate.net

Reactions at the Phenolic Hydroxyl Group

The sterically hindered phenolic hydroxyl group is a key site for derivatization, influencing the compound's antioxidant properties and allowing for the introduction of various functionalities.

Etherification and Esterification Reactions

The phenolic hydroxyl group can be readily converted into an ether through the Williamson ether synthesis. gordon.edufrancis-press.comorgchemres.orgmasterorganicchemistry.comresearchgate.net This reaction involves the deprotonation of the phenol (B47542) with a base, such as sodium hydride or a carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The steric hindrance from the two ortho-methyl groups may necessitate harsher reaction conditions or the use of more reactive alkylating agents.

Table 2: Representative Etherification Reactions of Hindered Phenols

PhenolAlkylating AgentBaseProduct
2,6-Dimethylphenol (B121312)Methyl iodideK₂CO₃2,6-Dimethylanisole
2,6-Di-tert-butylphenolEthyl bromideNaH2,6-Di-tert-butylphenoxyethane

Esterification of the hindered phenolic hydroxyl group can be achieved by reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. researchgate.netshout.educationnih.govorganic-chemistry.org The reactivity in these acylation reactions can be lower compared to unhindered phenols due to steric hindrance around the hydroxyl group, potentially requiring more forcing conditions or the use of a catalyst. researchgate.net

Table 3: Examples of Esterification of Hindered Phenols

PhenolAcylating AgentCatalyst/BaseProduct
2,6-DimethylphenolAcetyl chloridePyridine2,6-Dimethylphenyl acetate
2,6-Di-tert-butylphenolBenzoyl chlorideTriethylamine2,6-Di-tert-butylphenyl benzoate

Oxidative Coupling and Radical Chemistry of the Phenolic Moiety

The phenolic moiety is susceptible to oxidation, a reaction central to its function as an antioxidant. One-electron oxidation of the hindered phenol generates a stable phenoxyl radical. This stability is due to the delocalization of the unpaired electron into the aromatic ring and the steric protection afforded by the ortho-methyl groups, which prevents rapid dimerization or other radical termination reactions.

This propensity for radical formation allows this compound to participate in oxidative coupling reactions. wikipedia.orgresearchgate.net These reactions can lead to the formation of C-C or C-O bonds between two phenol units. For instance, treatment with oxidizing agents like iron(III) chloride or enzymes such as laccase can induce dimerization to form biphenyl (B1667301) or diphenylether structures. The regioselectivity of the coupling (ortho-ortho, ortho-para, para-para, or C-O coupling) is dependent on the specific oxidant and reaction conditions used. nih.govnih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The chemical reactivity of this compound is significantly influenced by the substituted phenyl ring. The hydroxyl (-OH) group and the two methyl (-CH₃) groups are activating substituents, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. wikipedia.org Specifically, the hydroxyl group is a strong activating group, while the methyl groups are moderately activating. These groups direct incoming electrophiles to the ortho and para positions relative to themselves.

In the case of this compound, the para position to the hydroxyl group is occupied by the propene substituent. The two ortho positions are sterically hindered by the adjacent methyl groups. This steric hindrance can influence the regioselectivity of electrophilic aromatic substitution reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, in a related compound, p-cresol, the presence of the hydroxyl group facilitates electrophilic substitution. libretexts.org Given the electronic properties of the phenyl ring in this compound, it is expected to be highly reactive towards electrophiles. However, the substitution pattern will be dictated by the combined directing effects of the existing substituents and steric factors.

Structural Modifications and Analog Synthesis

The structural backbone of this compound offers several sites for chemical modification, enabling the synthesis of a variety of analogs with potentially different physicochemical and biological properties.

Design and Synthesis of Chalcone (B49325) Analogs Incorporating the 3,5-Dimethyl-4-hydroxyphenyl Unit

Chalcones are a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone. wikipedia.orgnih.gov

To incorporate the 3,5-dimethyl-4-hydroxyphenyl unit into a chalcone scaffold, 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) would serve as a key precursor. This aldehyde can then be reacted with various acetophenones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. The general reaction scheme is as follows:

Figure 1: General scheme for the synthesis of chalcone analogs via Claisen-Schmidt condensation.

The resulting chalcone analogs would possess the 3,5-dimethyl-4-hydroxyphenyl moiety as one of the aromatic rings. The properties of these chalcones can be further tuned by varying the substituents on the second aromatic ring, derived from the acetophenone.

Derivatization to Saturated Propane (B168953) Derivatives

The propene side chain of this compound contains a carbon-carbon double bond that can be readily reduced to a single bond, yielding the corresponding saturated propane derivative, 3-(3,5-Dimethyl-4-hydroxyphenyl)propane. This transformation is typically achieved through catalytic hydrogenation. chemrxiv.orgchemrxiv.org

The reaction involves treating the starting material with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). researchgate.net The reaction is usually carried out in a suitable solvent, like ethanol (B145695) or ethyl acetate, at moderate temperature and pressure.

ReactantProductReagents and Conditions
This compound3-(3,5-Dimethyl-4-hydroxyphenyl)propaneH₂, Pd/C, Ethanol

Investigation of Bisphenol Analogs Derived from Related Phenols

Bisphenols are a class of chemicals containing two hydroxyphenyl groups. bohrium.com The synthesis of bisphenols often involves the acid-catalyzed condensation of a phenol with an aldehyde or a ketone. rsc.org For instance, the industrial production of Bisphenol A (BPA) involves the reaction of phenol with acetone. bohrium.com

To generate bisphenol analogs related to the 3,5-dimethyl-4-hydroxyphenyl unit, 2,6-dimethylphenol can be used as a starting material. The reaction of 2,6-dimethylphenol with various aldehydes or ketones in the presence of an acid catalyst would yield a range of bisphenol analogs. For example, the condensation of 2,6-dimethylphenol with formaldehyde (B43269) would produce 4,4'-methylenebis(2,6-dimethylphenol).

PhenolCarbonyl CompoundProduct
2,6-DimethylphenolFormaldehyde4,4'-Methylenebis(2,6-dimethylphenol)
2,6-DimethylphenolAcetone4,4'-(Propane-2,2-diyl)bis(2,6-dimethylphenol)

These bisphenol analogs, derived from phenols structurally related to the core of this compound, are of interest for their potential applications in polymer chemistry and material science. ctc-n.orgresearchgate.net

Advanced Chromatographic and Analytical Techniques for Research Purity and Structure Confirmation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like "3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene". nih.govresearchgate.net It separates components in a mixture based on their differential distribution between a stationary phase and a mobile phase. For phenolic compounds, reversed-phase HPLC is the most common approach. alsenvironmental.co.uk

A typical HPLC method for the purity determination of "this compound" would involve a C18 column as the stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. researchgate.netnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring in the compound absorbs UV light. epa.gov

Detailed Research Findings:

In a hypothetical purity analysis of a research sample of "this compound," the main peak corresponding to the compound would be expected to have a high percentage of the total peak area, indicating high purity. The presence of any other peaks would suggest impurities, which could be starting materials, by-products from synthesis, or degradation products. By comparing the retention time of the main peak with that of a certified reference standard, the identity of the compound can be preliminarily confirmed. The area of each impurity peak can be used to quantify its concentration relative to the main compound.

Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for separation of phenolic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to suppress ionization and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC. chromatographyonline.com
Gradient 50-95% B in 20 minA gradient elution is often necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for analytical HPLC.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmPhenolic compounds exhibit strong absorbance in this UV region. mdpi.com
Injection Volume 10 µLStandard injection volume for analytical HPLC.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. antpedia.com While "this compound" itself has limited volatility due to the polar hydroxyl group, GC can be employed for the analysis of more volatile precursors, by-products, or degradation products. To analyze the compound directly by GC, a derivatization step is often necessary to increase its volatility and thermal stability. A common derivatization agent for phenolic compounds is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. mdpi.com

Detailed Research Findings:

In a research setting, GC could be used to monitor the progress of the synthesis of "this compound" by analyzing the presence of volatile starting materials. It can also be used in stability studies to detect the formation of volatile degradation products. The choice of the GC column is critical, with fused silica capillary columns coated with a non-polar or medium-polarity stationary phase being common for the analysis of derivatized phenols. fishersci.com

Interactive Data Table: Example GC Parameters for Volatile Impurity Profiling

ParameterValueRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, low-polarity column suitable for a wide range of analytes.
Carrier Gas HeliumInert carrier gas providing good separation efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C (10 min)A temperature ramp allows for the separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID)A universal detector for organic compounds, providing high sensitivity. antpedia.com
Injection Mode Split (50:1)A split injection is used for concentrated samples to avoid column overloading.
Derivatization BSTFA with 1% TMCSSilylation to increase the volatility of the analyte.

Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, are invaluable for the unambiguous identification and structural elucidation of compounds in complex mixtures. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the detection and identification capabilities of mass spectrometry. epa.gov After separation on the GC column, the analyte molecules are ionized, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, is a unique fingerprint of the molecule and can be compared to spectral libraries for positive identification. whitman.edu For "this compound," the molecular ion peak would be expected, along with characteristic fragments resulting from the cleavage of the propenyl side chain and fragmentation of the aromatic ring. docbrown.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For non-volatile compounds like "this compound," Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are the techniques of choice. mdpi.com In LC-MS/MS, after separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion corresponding to the molecule of interest is selected. scielo.br This precursor ion is then fragmented, and the resulting product ions are detected. researchgate.net This two-stage mass analysis provides a high degree of selectivity and specificity, allowing for the confident identification and quantification of the compound even in complex matrices. nih.govd-nb.info

Detailed Research Findings:

In the structural confirmation of a newly synthesized batch of "this compound," GC-MS analysis of the derivatized compound would provide both the retention time and a mass spectrum. The mass spectrum would be expected to show a molecular ion peak corresponding to the TMS-derivatized molecule and specific fragment ions that can be rationalized based on its structure. LC-MS/MS analysis would provide even more definitive structural information. By selecting the protonated or deprotonated molecule as the precursor ion and observing its fragmentation pattern, the connectivity of the atoms within the molecule can be confirmed.

Interactive Data Table: Illustrative GC-MS and LC-MS/MS Parameters

TechniqueParameterValueRationale
GC-MS Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Mass Analyzer QuadrupoleCommon mass analyzer offering good performance and reliability.
Scan Range 50-500 m/zA typical scan range to detect the molecular ion and significant fragments of the derivatized analyte.
LC-MS/MS Ionization Mode Electrospray Ionization (ESI), Negative ModeESI is suitable for polar compounds; negative mode is often used for phenols. nih.gov
Mass Analyzer Triple Quadrupole (QqQ)Allows for precursor ion selection and fragmentation for MS/MS experiments.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
Scan Type Product Ion ScanTo obtain the fragmentation pattern of the selected precursor ion for structural confirmation.

Future Research Trajectories and Unexplored Avenues for 3 3,5 Dimethyl 4 Hydroxyphenyl 1 Propene

Novel Synthetic Strategies and Method Development

Future research could significantly benefit from the development of novel and efficient synthetic routes to 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene. While classical methods may be applicable, exploring modern catalytic and rearrangement reactions could offer improved yields, selectivity, and more sustainable processes.

One promising avenue is the adaptation of the Claisen rearrangement . This pericyclic reaction involves the thermal rearrangement of an allyl aryl ether to an ortho-allylphenol. libretexts.orglibretexts.orgthermofisher.com For the synthesis of the target compound, a potential precursor would be 1-allyloxy-3,5-dimethylbenzene. A subsequent ortho-Claisen rearrangement, potentially under thermal or Lewis acid-catalyzed conditions, could stereospecifically install the allyl group at the 2-position of the phenol (B47542). acs.org A key research question would be the regioselectivity of this rearrangement, given the two equivalent ortho positions on the precursor.

Another fertile area for investigation is the application of modern cross-coupling reactions. The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, offers a direct method for forming the carbon-carbon bond of the propene group. wikipedia.org A plausible synthetic route could involve the coupling of a protected 4-halo-2,6-dimethylphenol with propene or an allyl-metal species. acs.orglookchem.com Research in this area could focus on optimizing catalyst systems to achieve high yields and avoid common side reactions, such as isomerization of the double bond. nih.govrsc.org

The Wittig reaction also presents a viable, albeit potentially more convergent, synthetic strategy. tandfonline.comtandfonline.com This would likely involve the reaction of a suitably protected 3,5-dimethyl-4-hydroxybenzylphosphonium ylide with formaldehyde (B43269). google.comacs.orgnih.gov A significant research challenge would be the synthesis of the required phosphonium (B103445) salt and the optimization of reaction conditions to favor the desired E-isomer of the product.

Synthetic Strategy Potential Precursors Key Research Focus
Claisen Rearrangement1-allyloxy-3,5-dimethylbenzeneRegioselectivity, optimization of reaction conditions (thermal vs. catalytic). libretexts.orgacs.org
Heck ReactionProtected 4-halo-2,6-dimethylphenol, propeneCatalyst development, suppression of side reactions, stereoselectivity. wikipedia.orgacs.org
Wittig ReactionProtected 3,5-dimethyl-4-hydroxybenzylphosphonium salt, formaldehydeSynthesis of ylide precursor, optimization for E-isomer formation. tandfonline.comgoogle.com

Deeper Insights from Advanced Spectroscopic and Computational Integration

A thorough understanding of the structural, electronic, and photophysical properties of this compound will require a synergistic approach combining advanced spectroscopic techniques with high-level computational modeling.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial for the unambiguous structural elucidation of the compound and for studying its dynamic behavior. nih.gov Beyond standard 1H and 13C NMR, two-dimensional techniques such as COSY, HSQC, and HMBC will be essential to confirm connectivity. Furthermore, advanced NMR methods could be employed to study intermolecular interactions, for example, with radical species, to gain insights into its potential antioxidant mechanisms. nih.gov The application of high-resolution NMR could also aid in the quantification of this compound in complex mixtures. researchgate.net

Computational chemistry , particularly Density Functional Theory (DFT) , offers a powerful tool to predict and rationalize the properties of this molecule. researchgate.net DFT calculations can be used to determine the optimized geometry, vibrational frequencies, and electronic structure. niscpr.res.in A key area of future computational research would be the calculation of the O-H bond dissociation enthalpy (BDE). nih.gov This value is a critical indicator of a phenolic compound's potential as a radical-scavenging antioxidant. vjs.ac.vn Comparing the calculated BDE of the title compound with other known phenolic antioxidants could provide a theoretical basis for its antioxidant capacity. researchgate.netresearchgate.netimist.ma

Furthermore, Time-Dependent DFT (TD-DFT) calculations could predict the molecule's UV-visible absorption spectrum, providing insights into its electronic transitions. niscpr.res.in The integration of computational and experimental spectroscopic data will be vital for a comprehensive understanding of the molecule's fundamental properties.

Technique Predicted Application Key Research Insights
2D NMR (COSY, HSQC, HMBC)Structural confirmation and assignment of proton and carbon signals. nih.govUnambiguous verification of the molecular structure.
Advanced NMRStudying interactions with stable free radicals (e.g., DPPH). nih.govElucidation of antioxidant mechanisms.
DFT CalculationsGeometry optimization, vibrational frequency analysis, BDE calculation. researchgate.netnih.govPrediction of antioxidant potential and structural parameters.
TD-DFT CalculationsPrediction of UV-visible absorption spectrum. niscpr.res.inUnderstanding of electronic transitions and photophysical properties.

Exploration of Unconventional Reactivity Profiles

The unique combination of a sterically hindered phenol and a terminal alkene in this compound opens the door to exploring reactivity profiles beyond classical transformations of these functional groups.

One exciting avenue is the investigation of this compound in the realm of organophotoredox catalysis . Substituted phenols have recently been shown to act as recyclable organophotoredox catalysts upon deprotonation to the corresponding phenolate (B1203915) anions. acs.org Future research could explore whether the phenolate of the title compound can participate in visible-light-induced transformations, potentially leveraging its electronic properties which are modulated by the dimethyl and propene substituents.

Another area of interest is biocatalytic dearomatization . Enzymes, such as flavin-dependent monooxygenases, can catalyze the site- and enantioselective oxidative dearomatization of phenols to produce valuable chiral building blocks. nih.gov Investigating the susceptibility of this compound to such enzymatic transformations could lead to the synthesis of complex and stereochemically rich molecules. The steric hindrance from the methyl groups and the presence of the allyl group could lead to interesting and potentially novel reactivity and selectivity.

The propene moiety also offers opportunities for unconventional reactivity. While classical alkene reactions are expected, exploring its participation in cycloaddition reactions or transition-metal-catalyzed C-H activation and functionalization could yield novel molecular architectures. The interplay between the phenolic hydroxyl group and the alkene in such reactions, for instance through coordination to a metal center, could be a fruitful area of investigation.

Bio-Inspired Chemical Transformations and Sustainable Synthesis

Developing synthetic routes that are both inspired by nature and adhere to the principles of green chemistry will be a critical future research direction.

Bio-inspired synthesis could draw from the biosynthesis of other natural phenolic compounds. frontiersin.org Many plant-derived phenols originate from the shikimate pathway. While a direct enzymatic synthesis of the title compound may be challenging, understanding these pathways could inspire the design of chemoenzymatic or fully enzymatic reaction cascades. For example, biocatalysts could be used for the selective hydroxylation or methylation of precursors, or for the formation of the propene side chain. chemistryviews.org

A significant focus should be placed on the use of renewable feedstocks . Lignin (B12514952), an abundant biopolymer, is a rich source of substituted phenolic compounds. nih.govescholarship.org Research could be directed towards the catalytic depolymerization of lignin to obtain precursors that can be converted to this compound. researchgate.netresearchgate.net This would represent a significant step towards a more sustainable chemical industry, moving away from petroleum-based starting materials. rsc.org

The development of green synthetic methods is another key aspect. This includes the use of environmentally benign solvents and reagents. For instance, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide is a green method for synthesizing phenols. rsc.orgnih.gov A sustainable route to the title compound could involve the synthesis of a corresponding boronic acid derivative followed by a green oxidation step. organic-chemistry.org Furthermore, biocatalytic approaches, such as the use of lipases for phenol synthesis or decarboxylases for carboxylation/decarboxylation, represent environmentally friendly alternatives to traditional chemical methods. tandfonline.comresearchgate.net The use of natural phenolic acids as reducing and stabilizing agents in the synthesis of metal nanoparticles also points to the broader potential of bio-inspired phenolic chemistry. nih.gov

Approach Description Potential Impact
Lignin ValorizationCatalytic conversion of lignin-derived phenols. nih.govescholarship.orgProduction from a renewable and abundant feedstock.
BiocatalysisUse of enzymes for specific transformations (e.g., hydroxylation, dearomatization). nih.govchemistryviews.orgHighly selective and environmentally friendly synthesis.
Green OxidationEmploying oxidants like H2O2 for phenol synthesis. rsc.orgnih.govReduction of hazardous waste and milder reaction conditions.
Bio-inspired CatalysisMimicking natural biosynthetic pathways. frontiersin.orgresearchgate.netNovel and efficient synthetic strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via chalcone intermediates using Claisen-Schmidt condensation, followed by selective reduction or functionalization. For example, describes a similar protocol where chalcone derivatives are reacted with hydrazine hydrochloride under acidic conditions (glacial acetic acid with HCl) to form pyrazoline analogs . Key optimization parameters include:

  • Temperature control : Maintaining 60–65°C during condensation to avoid side reactions.

  • Catalyst selection : Acidic or basic catalysts influence regioselectivity and yield.

  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) ensures purity.

  • Yield improvement : Adjusting stoichiometry (e.g., excess hydrazine derivatives) and reaction time (5–8 hours under reflux).

    Table 1 : Example Reaction Conditions from Analogous Syntheses

    ParameterOptimal RangeImpact on Yield/Purity
    Temperature60–65°C (condensation)Minimizes decomposition
    Reaction Time5–8 hours (reflux)Completes cyclization
    Solvent SystemGlacial acetic acid + HClFacilitates protonation
    PurificationPetroleum ether/ethyl acetate (4:1)Removes polar impurities

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks based on substituent effects. For instance, the hydroxyl group (4-position) deshields adjacent protons, while methyl groups (3,5-positions) produce distinct singlets .
  • FT-IR : Confirm hydroxyl (broad ~3300 cm⁻¹) and alkene (C=C stretch ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 176 for analogous compounds) validate molecular weight .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated in for structurally similar chalcones .

Advanced Research Questions

Q. What strategies can address contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. To resolve these:

  • Cross-validation : Compare data across multiple solvents (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding interactions .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental results .
  • Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, as shown in for pyrazoline derivatives .

Q. How can researchers design experiments to probe the compound’s reactivity in radical-mediated or electrophilic substitution reactions?

  • Methodological Answer :

  • Radical initiation : Use AIBN or UV light to generate radicals, monitoring intermediates via EPR spectroscopy.
  • Electrophilic substitution : Introduce halogenation (e.g., Br2 in CCl4) at the para-hydroxyl position, leveraging its directing effects.
  • Kinetic studies : Track reaction progress via TLC/GC (as in ) and quantify substituent effects using Hammett plots .

Q. What computational approaches are suitable for predicting the compound’s antioxidant activity or binding affinity in biological systems?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2) based on the phenolic hydroxyl group’s redox activity.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antioxidant capacity (e.g., DPPH assay results).
  • MD simulations : Assess stability in lipid bilayers to predict bioavailability, as described in for R&D-focused experimental design .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s thermal stability or decomposition pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.
  • Controlled experiments : Replicate conditions from conflicting studies (e.g., heating rates, sample purity) to isolate variables.
  • Mechanistic insights : Use DFT to model degradation pathways, identifying intermediates via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.